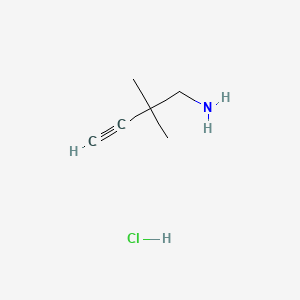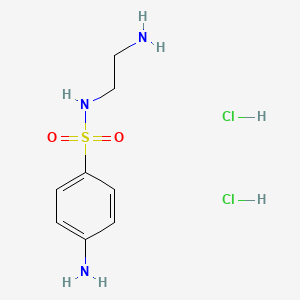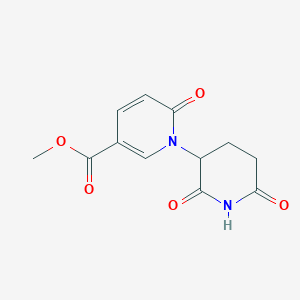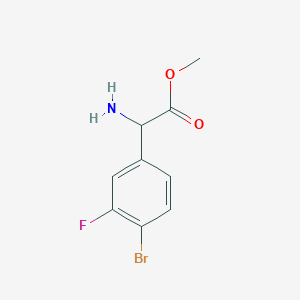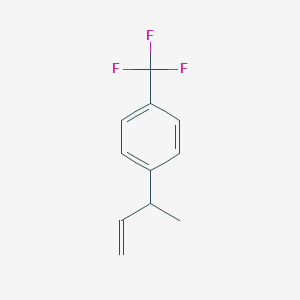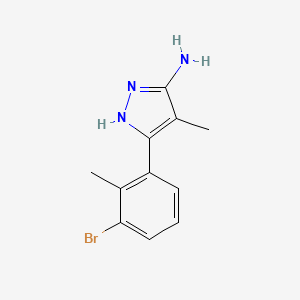
3-(3-Bromo-2-methylphenyl)-4-methyl-1h-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromo-2-methylphenyl)-4-methyl-1H-pyrazol-5-amine is an organic compound with a complex structure that includes a brominated phenyl group, a methyl group, and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2-methylphenyl)-4-methyl-1H-pyrazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 2-methylphenyl compounds followed by the formation of the pyrazole ring through cyclization reactions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed.
化学反応の分析
Types of Reactions
3-(3-Bromo-2-methylphenyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the brominated phenyl group or the pyrazole ring.
Substitution: The bromine atom in the phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学的研究の応用
3-(3-Bromo-2-methylphenyl)-4-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 3-(3-Bromo-2-methylphenyl)-4-methyl-1H-pyrazol-5-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The brominated phenyl group and the pyrazole ring can interact with specific sites on these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
3-Bromo-2-methylphenylboronic acid: Similar in structure but with a boronic acid group instead of a pyrazole ring.
3-Bromo-2-methylphenylmethanol: Contains a hydroxyl group instead of the pyrazole ring.
3-Bromo-2-methylbenzoic acid: Features a carboxylic acid group in place of the pyrazole ring.
Uniqueness
3-(3-Bromo-2-methylphenyl)-4-methyl-1H-pyrazol-5-amine is unique due to the presence of both the brominated phenyl group and the pyrazole ring, which confer specific chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
特性
分子式 |
C11H12BrN3 |
|---|---|
分子量 |
266.14 g/mol |
IUPAC名 |
5-(3-bromo-2-methylphenyl)-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H12BrN3/c1-6-8(4-3-5-9(6)12)10-7(2)11(13)15-14-10/h3-5H,1-2H3,(H3,13,14,15) |
InChIキー |
VXVWGZJAUFBLLT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1Br)C2=C(C(=NN2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


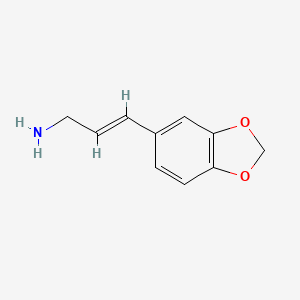

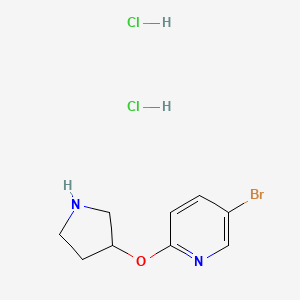
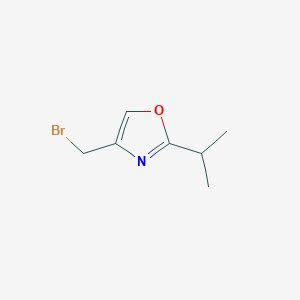


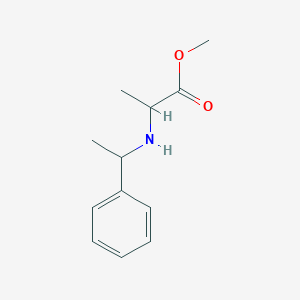
![1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanaminetrihydrochloride](/img/structure/B13551327.png)
